tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Overview
Description
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound with the molecular formula C15H21NO3. It is a carbamate derivative, often used in organic synthesis and research. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate typically involves the reaction of 2-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C. After stirring for 2 hours, the reaction is quenched with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxo-4-phenylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-4-phenylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chlorophenyl)-4-oxobutylcarbamate
- tert-Butyl (5-oxo-5-phenylpentyl)carbamate
- tert-Butyl (3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is unique due to its specific structural features, such as the phenyl and carbamate groups, which confer distinct reactivity and stability. These properties make it a valuable compound in various synthetic and research applications .
Biological Activity
tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 4-oxo-4-phenylbutyl chain. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing cellular processes.
The molecular formula of this compound is C13H17NO3. Its structure includes:
- A tert-butyl group, which enhances lipophilicity.
- A phenyl group that may contribute to its biological interactions.
- A carbonyl (oxo) group that can participate in hydrogen bonding and enzyme interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and enzyme inhibition properties. The compound has been evaluated for its interaction with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus . The compound's derivatives have shown low minimum bactericidal concentrations, indicating strong antimicrobial potential. The structural features of the carbamate enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.
Enzyme Inhibition
The mechanism of action for this compound typically involves binding to enzyme active sites, thereby inhibiting their activity. For instance, studies suggest that the compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation :
- Cytotoxicity Assays :
- Mechanistic Studies :
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed that it inhibited the growth of S. aureus effectively at concentrations lower than those required for conventional antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
A study focused on the interaction between this compound and specific metabolic enzymes demonstrated that the compound could significantly reduce enzyme activity in vitro. This suggests that it may serve as a template for designing inhibitors targeting similar enzymes involved in pathogenic processes.
Data Tables
Activity Type | Tested Strain | Minimum Bactericidal Concentration (MBC) | Comparison Standard |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | < 10 µg/mL | Ampicillin |
Cytotoxicity | THP-1 human cell line | LD50 > 30 µM | - |
Properties
IUPAC Name |
tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFUAYRWLKGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558198 | |
Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116437-41-3 | |
Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116437-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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